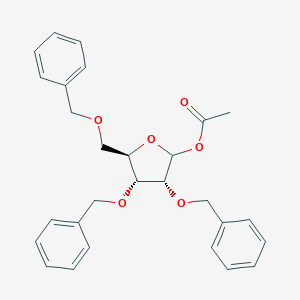

1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose

Description

Properties

IUPAC Name |

[(3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30O6/c1-21(29)33-28-27(32-19-24-15-9-4-10-16-24)26(31-18-23-13-7-3-8-14-23)25(34-28)20-30-17-22-11-5-2-6-12-22/h2-16,25-28H,17-20H2,1H3/t25-,26-,27-,28?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWPSDGLXXKBKZ-STQJPMTFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1[C@@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90556349 |

Source

|

| Record name | 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58381-23-0 |

Source

|

| Record name | 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose (CAS 58381-23-0): A Key Intermediate in Nucleoside Drug Discovery

This guide provides a comprehensive technical overview of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose, a pivotal intermediate for researchers, scientists, and professionals in drug development. With full editorial control, this document is structured to deliver not just procedural steps, but the scientific rationale and field-proven insights that underpin its synthesis and application. Our focus is on the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative chemical principles.

Strategic Importance in Medicinal Chemistry

This compound is a protected derivative of D-ribose, the central sugar component of RNA. In its unprotected form, the multiple hydroxyl groups of ribose are highly reactive, leading to a lack of selectivity in chemical transformations. The strategic installation of protecting groups is therefore fundamental to the synthesis of modified nucleosides, which are the cornerstone of many antiviral and anticancer therapies.[1][2]

The benzyl groups at the 2, 3, and 5 positions offer robust protection under a wide range of reaction conditions, yet can be removed under specific, non-hydrolytic conditions, a critical feature for sensitive molecules. The acetyl group at the anomeric (C1) position serves as a good leaving group, facilitating the crucial glycosylation step where a nucleobase is coupled to the ribose moiety. This strategic arrangement makes the title compound an invaluable building block in the multi-step synthesis of complex therapeutic nucleoside analogues.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 58381-23-0 | [3][4] |

| Molecular Formula | C₂₈H₃₀O₆ | [3][4] |

| Molecular Weight | 462.53 g/mol | [3][4] |

| Appearance | Colorless syrup or solid/powder | [3][5] |

| Solubility | Soluble in DCM, DMF, DMSO, EtOAc, MeOH | [3][5] |

| Storage Conditions | Store at 0 to 8 °C | [5] |

Spectroscopic Characterization (Predicted)

While a publicly available, peer-reviewed full set of spectroscopic data is elusive, the identity of the compound is routinely confirmed by NMR and Mass Spectrometry.[3] Based on its structure, the following are the expected key spectroscopic features:

-

¹H NMR: The spectrum would exhibit characteristic signals for the three benzyl groups (aromatic protons typically in the δ 7.2-7.4 ppm range and benzylic CH₂ protons between δ 4.5-5.0 ppm). The protons of the ribofuranose ring would appear in the δ 3.5-6.5 ppm region, with the anomeric proton (H-1) being the most downfield-shifted sugar proton. The acetyl group's methyl protons would present as a sharp singlet around δ 2.0-2.2 ppm.

-

¹³C NMR: The spectrum would show signals for the aromatic carbons of the benzyl groups (~127-138 ppm), the benzylic carbons (~70-75 ppm), the carbons of the ribofuranose core (~65-105 ppm), and the acetyl group's carbonyl (~170 ppm) and methyl (~21 ppm) carbons.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show a sodium adduct [M+Na]⁺ at m/z 485.5.

Synthesis of this compound

The synthesis logically proceeds in a multi-step sequence starting from D-ribose, as depicted below:

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Representative)

It is crucial to note that the following protocol is a representative procedure based on analogous syntheses and established chemical principles. Researchers should optimize conditions based on their specific laboratory settings and safety protocols.

Step 1: Methyl Glycoside Formation

-

Rationale: The first step involves the protection of the anomeric hydroxyl group as a methyl glycoside. This prevents the formation of a complex mixture of furanose and pyranose forms of ribose in subsequent steps and provides a stable intermediate.

-

Procedure:

-

Suspend D-ribose in methanol.

-

Add a catalytic amount of a strong acid (e.g., HCl in methanol or a sulfonic acid resin).

-

Stir the reaction at room temperature until the D-ribose has completely dissolved and TLC analysis indicates the formation of the methyl ribofuranoside.

-

Neutralize the acid catalyst and concentrate the solution under reduced pressure to obtain the crude methyl D-ribofuranoside.

-

Step 2: Benzylation of Hydroxyl Groups

-

Rationale: The free hydroxyl groups at positions 2, 3, and 5 are protected as benzyl ethers. This is a robust protecting group that is stable to a wide range of reaction conditions used in nucleoside synthesis. Sodium hydride is a strong base that deprotonates the hydroxyl groups to form alkoxides, which then act as nucleophiles.

-

Procedure:

-

Dissolve the crude methyl D-ribofuranoside in anhydrous DMF.

-

Cool the solution in an ice bath and add sodium hydride (NaH) portion-wise.

-

Add benzyl bromide (BnBr) dropwise to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the excess NaH with methanol and partition the mixture between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude methyl 2,3,5-tri-O-benzyl-D-ribofuranoside. Purify by column chromatography.

-

Step 3: Hydrolysis of the Methyl Glycoside

-

Rationale: The methyl glycoside at the anomeric position is selectively cleaved to reveal the free hydroxyl group (a hemiacetal). This is a necessary step before the introduction of the acetyl group.

-

Procedure:

-

Dissolve the purified tribenzylated glycoside in a mixture of acetic acid and water.

-

Heat the solution to facilitate hydrolysis.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvents and obtain the crude 2,3,5-tri-O-benzyl-D-ribofuranose.

-

Step 4: Anomeric Acetylation

-

Rationale: The final step is the acetylation of the anomeric hydroxyl group. Acetic anhydride is the acetylating agent, and pyridine acts as a base to activate the acetic anhydride and neutralize the acetic acid byproduct. The acetyl group is a good leaving group for the subsequent glycosylation reaction.

-

Procedure:

-

Dissolve the crude hemiacetal in pyridine and cool in an ice bath.

-

Add acetic anhydride dropwise.

-

Stir the reaction at room temperature until completion.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer and concentrate under reduced pressure. Purify the residue by column chromatography to afford this compound.

-

Applications in Drug Development: The Gateway to Modified Nucleosides

The primary and most critical application of this compound is as a glycosyl donor in the synthesis of nucleoside analogues.

Caption: Role in the synthesis of nucleoside analogues.

The Glycosylation Reaction: A Cornerstone of Nucleoside Synthesis

The key reaction is the coupling of the protected ribose with a silylated nucleobase (e.g., purine or pyrimidine) under Lewis acid catalysis (e.g., TMSOTf). The acetyl group at the anomeric position is displaced by the nucleobase, forming the crucial C-N glycosidic bond. The benzyl protecting groups ensure that the hydroxyls at positions 2, 3, and 5 do not interfere with this reaction.

Relevance to Antiviral Drug Synthesis

While direct synthesis of major antivirals from this specific intermediate is not widely documented in top-tier literature, the closely related 2,3,5-tri-O-benzyl-D-ribonolactone is a known precursor in some synthetic routes to Remdesivir, a prominent antiviral used in the treatment of COVID-19.[7][8] This highlights the strategic importance of the tribenzylated ribose core in accessing complex antiviral agents. Similarly, the synthesis of other nucleoside analogues like Galidesivir, which has shown broad-spectrum antiviral activity, involves intricately protected ribose derivatives. The principles of protection and glycosylation demonstrated with this compound are directly applicable to the synthesis of such therapeutic molecules.

Conclusion

This compound stands as a testament to the enabling power of protecting group chemistry in modern drug discovery. Its carefully designed structure provides a stable yet versatile platform for the synthesis of a diverse array of nucleoside analogues. While a definitive, publicly accessible synthesis and characterization manuscript remains to be widely disseminated, its commercial availability and the well-understood principles of its synthesis allow for its confident application in the laboratory. For any research group aiming to innovate in the field of antiviral or anticancer nucleoside analogues, a thorough understanding of this key intermediate is not just beneficial, but essential.

References

-

Wikipedia. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Retrieved January 12, 2026, from [Link]

-

Malik, I., et al. (2021). Galidesivir Triphosphate Promotes Stalling of Dengue-2 Virus Polymerase Immediately Prior to Incorporation. ACS Infectious Diseases. Available at: [Link]

-

Singh, R., et al. (2021). Recent advances made in the synthesis of small drug molecules for clinical applications: An insight. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Amer, A. (2014). How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose? ResearchGate. Available at: [Link]

-

Sairam, P., et al. (2003). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. Carbohydrate Research. Available at: [Link]

-

CD BioGlyco. (n.d.). This compound, Purity ≥95%. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.

-

Iovine, V., et al. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. Molecules. Available at: [Link]

-

PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. Retrieved January 12, 2026, from [Link]

-

Tyler, P. C., et al. (2020). An Isomer of Galidesivir That Potently Inhibits Influenza Viruses and Members of the Bunyavirales Order. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Al-Majid, A. M., et al. (2018). Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides. Frontiers in Chemistry. Available at: [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

- Wu, Q., & Simons, C. (2004). Synthetic Methodologies for C-Nucleosides. Synthesis, 2004(10), 1533-1553.

-

Wu, Q., & Simons, C. (2004). Synthetic Methodologies for C-Nucleosides. ChemInform. Available at: [Link]

Sources

- 1. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]

- 2. This compound, Purity ≥95% - CD BioGlyco [bioglyco.com]

- 3. Journal of Machine Learning Research [jmlr.org]

- 4. 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | C28H24O9 | CID 10929242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Google Patents [patents.google.com]

- 6. 5.imimg.com [5.imimg.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose from D-Ribose

Executive Summary

1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose is a pivotal intermediate in the synthesis of a wide array of nucleoside analogues, which form the backbone of numerous antiviral and anticancer therapeutics.[1][2] Its structure, featuring stable benzyl ether protecting groups and an anomeric acetate, makes it an ideal glycosyl donor for the crucial C-N bond formation in nucleoside synthesis via methods like the silyl-Hilbert-Johnson reaction.[3][4] This guide provides an in-depth, scientifically-grounded methodology for the synthesis of this key compound starting from the inexpensive and readily available D-ribose. We will dissect a robust four-step synthetic pathway, elucidating the mechanistic rationale behind each transformation, providing detailed, field-proven experimental protocols, and offering insights into process validation and troubleshooting.

Part 1: Strategic Overview and Synthetic Design

The Significance of Protected Ribofuranoses in Drug Development

Carbohydrates, particularly ribose derivatives, are central to life's genetic machinery. Synthetic analogues of nucleosides, which consist of a ribose (or deoxyribose) core linked to a nucleobase, are powerful tools for disrupting pathological processes.[5][6] The synthesis of these complex molecules, however, requires precise control over the reactivity of the multiple hydroxyl groups on the sugar moiety.[7] This is achieved through the use of protecting groups, which temporarily mask these reactive sites.[7][8] The target molecule, this compound, is a versatile building block designed for this purpose. The benzyl (Bn) ethers at the C2, C3, and C5 positions are exceptionally stable across a wide range of reaction conditions, while the C1 acetyl group serves as an excellent leaving group (a glycosyl donor) to facilitate coupling with nucleobases.[4][9]

The Synthetic Challenge: Controlling Regio- and Stereoselectivity

The synthesis of a specific ribofuranose derivative from D-ribose presents several inherent challenges:

-

Polyfunctionality: D-ribose possesses four hydroxyl groups of similar reactivity, necessitating a protection strategy that can differentiate the anomeric (C1) position from the others (C2, C3, C5).[7]

-

Ring Form Control: Ribose exists in a solution as an equilibrium mixture of α/β-furanose and α/β-pyranose forms. The synthesis must be directed to selectively yield the desired furanose ring structure.

-

Stereocontrol: The anomeric center (C1) is stereogenic. The reaction sequence must allow for the controlled formation of the desired stereoisomer, which is critical for the biological activity of the final nucleoside product.

A Validated Four-Step Synthetic Pathway

To overcome these challenges, a logical and sequential four-step synthesis is employed. This pathway ensures high selectivity and reproducibility, transforming the simple starting material into the complex, high-value intermediate.

The overall workflow is as follows:

-

Fischer Glycosylation: D-ribose is first converted to its methyl furanoside. This step serves to both protect the anomeric position and lock the sugar into the desired furanose ring structure.

-

Per-O-benzylation: The three remaining hydroxyl groups (C2, C3, C5) of the methyl ribofuranoside are protected as benzyl ethers using a Williamson ether synthesis.

-

Anomeric Deprotection: The anomeric methyl ether is selectively hydrolyzed under controlled acidic conditions to yield 2,3,5-tri-O-benzyl-D-ribofuranose, a key hemiacetal intermediate.

-

Anomeric Acetylation: The free anomeric hydroxyl group is then acetylated to furnish the final target molecule, this compound.

Part 2: Mechanistic Insights and Key Transformations

Step 1: Fischer Glycosylation to Form Methyl D-Ribofuranoside

The synthesis commences with the acid-catalyzed reaction of D-ribose with methanol. This classic Fischer glycosylation proceeds via protonation of the anomeric hydroxyl group, followed by the loss of water to form a resonance-stabilized oxocarbenium ion. Methanol then attacks this electrophilic intermediate from either the α or β face. While this reaction produces a mixture of anomers and ring forms, the five-membered furanoside ring is the thermodynamically favored product for ribose under these conditions.

Step 2: Per-O-benzylation via Williamson Ether Synthesis

With the anomeric position protected, the remaining hydroxyls are converted to benzyl ethers. This is achieved using benzyl bromide (BnBr) in the presence of a strong, non-nucleophilic base, typically sodium hydride (NaH), in an aprotic polar solvent like N,N-dimethylformamide (DMF). The mechanism involves the deprotonation of each hydroxyl group by NaH to form highly nucleophilic alkoxides. These alkoxides then undergo a bimolecular nucleophilic substitution (SN2) reaction with benzyl bromide, displacing the bromide ion and forming the stable C-O-Bn ether linkage. An excess of both NaH and BnBr is used to drive the reaction to completion.

Step 3: Selective Anomeric Deprotection

This step is critical for revealing the anomeric hydroxyl group for the final acetylation. The methyl glycoside (an acetal) is selectively cleaved in the presence of the benzyl ethers (which are stable to mild acid). The reaction is typically performed using aqueous acid (e.g., dilute HCl or H₂SO₄) in a co-solvent like dioxane. The mechanism is the reverse of the Fischer glycosylation: protonation of the anomeric methoxy group, followed by elimination of methanol to form the oxocarbenium ion, which is then trapped by water to yield the hemiacetal, 2,3,5-tri-O-benzyl-D-ribofuranose. Careful control of temperature and reaction time is essential to prevent the cleavage of the acid-labile benzyl ethers.

Step 4: Final Anomeric Acetylation

The final step involves the acetylation of the hemiacetal intermediate. This is accomplished using acetic anhydride (Ac₂O) with pyridine as a catalyst and base. Pyridine first activates the acetic anhydride by forming a highly reactive acetylpyridinium ion. The anomeric hydroxyl group of the hemiacetal then attacks this species. Finally, another molecule of pyridine acts as a base to deprotonate the intermediate, yielding the 1-O-acetyl product and regenerating the catalyst. The reaction is typically quantitative and results in a mixture of α and β anomers, which can often be used directly in subsequent glycosylation reactions.

Part 3: Detailed Experimental Protocols

Disclaimer: These protocols involve hazardous materials and should only be performed by trained chemists in a properly equipped laboratory with appropriate personal protective equipment.

Table 1: Reagent and Stoichiometry Overview

| Step | Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount Used |

| 1 | D-Ribose | 150.13 | 0.100 | 1.0 | 15.0 g |

| Methanol (MeOH) | 32.04 | - | Solvent | 150 mL | |

| Amberlyst-15 (H⁺ form) | - | - | Catalyst | 1.5 g | |

| 2 | Methyl D-Ribofuranoside | 164.16 | 0.090 | 1.0 | (From Step 1) |

| Sodium Hydride (60%) | 40.00 (as dispersion) | 1.17 | 13.0 | 46.8 g | |

| Benzyl Bromide (BnBr) | 171.04 | 1.08 | 12.0 | 185 g (128 mL) | |

| DMF (anhydrous) | 73.09 | - | Solvent | 450 mL | |

| 3 | Benzylated Riboside | 434.53 | 0.080 | 1.0 | (From Step 2) |

| Dioxane | 88.11 | - | Solvent | 240 mL | |

| Sulfuric Acid (2M) | 98.08 | - | Reagent | 80 mL | |

| 4 | Hemiacetal Intermediate | 420.50 | 0.070 | 1.0 | (From Step 3) |

| Pyridine (anhydrous) | 79.10 | - | Solvent/Base | 140 mL | |

| Acetic Anhydride (Ac₂O) | 102.09 | 0.105 | 1.5 | 10.7 g (9.9 mL) |

Protocol 1: Synthesis of Methyl D-Ribofuranoside

-

Suspend D-ribose (15.0 g, 0.100 mol) in methanol (150 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

-

Add Amberlyst-15 (H⁺ form) resin (1.5 g) to the suspension.

-

Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC (Ethyl Acetate/Hexane 7:3) until the starting material is consumed.

-

Cool the reaction to room temperature. Filter off the resin and wash it with a small amount of methanol.

-

Concentrate the combined filtrate under reduced pressure to obtain a colorless oil. The crude product is typically used in the next step without further purification. Expected yield is approximately quantitative.

Protocol 2: Synthesis of Methyl 2,3,5-tri-O-benzyl-D-ribofuranoside

-

To a three-neck 1 L flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add a dispersion of sodium hydride (60% in mineral oil, 46.8 g, 1.17 mol) and wash with anhydrous hexane (2 x 50 mL) to remove the oil.

-

Suspend the washed NaH in anhydrous DMF (200 mL) and cool the flask to 0 °C in an ice-water bath.

-

Dissolve the crude methyl D-ribofuranoside from Step 1 in anhydrous DMF (250 mL) and add it dropwise to the NaH suspension over 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for another 30 minutes.

-

Add benzyl bromide (128 mL, 1.08 mol) dropwise over 1.5 hours, ensuring the internal temperature does not exceed 10 °C.

-

After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Cool the reaction back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of methanol (50 mL).

-

Pour the reaction mixture into 1 L of ice-water and extract with diethyl ether (3 x 400 mL).

-

Combine the organic layers, wash with water (2 x 300 mL) and brine (300 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting oil by flash column chromatography (Silica gel, 10-20% Ethyl Acetate in Hexane) to yield the product as a colorless oil. Expected yield: 35-40 g (80-90% over two steps).

Protocol 3: Synthesis of 2,3,5-tri-O-benzyl-D-ribofuranose

-

Dissolve the benzylated riboside (35.0 g, 0.080 mol) in dioxane (240 mL) in a 500 mL round-bottom flask.

-

Add 2M aqueous sulfuric acid (80 mL).

-

Heat the mixture to reflux (approx. 95-100 °C) and stir vigorously for 3-5 hours. Monitor the reaction by TLC (Ethyl Acetate/Hexane 1:2) for the disappearance of the starting material.

-

Cool the reaction to room temperature and neutralize by the careful addition of solid sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Concentrate the mixture under reduced pressure to remove most of the dioxane.

-

Extract the remaining aqueous residue with ethyl acetate (3 x 200 mL).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ solution (150 mL) and brine (150 mL), dry over Na₂SO₄, filter, and concentrate to yield a thick syrup. This crude hemiacetal is often used directly in the next step. Expected yield is approximately quantitative.

Protocol 4: Synthesis of this compound

-

Dissolve the crude 2,3,5-tri-O-benzyl-D-ribofuranose (approx. 0.070 mol) in anhydrous pyridine (140 mL) and cool to 0 °C.

-

Add acetic anhydride (9.9 mL, 0.105 mol) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Pour the reaction mixture into 500 mL of ice-water and stir for 30 minutes to hydrolyze excess acetic anhydride.

-

Extract the product with ethyl acetate (3 x 200 mL).

-

Combine the organic layers and wash sequentially with 1M HCl (2 x 150 mL) to remove pyridine, saturated aqueous NaHCO₃ (150 mL), and brine (150 mL).

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (Silica gel, 10-15% Ethyl Acetate in Hexane) to obtain the final product as a colorless syrup (a mixture of anomers). Expected yield: 30-32 g (90-95%).

Part 4: Process Validation and Troubleshooting

-

Moisture Control: The benzylation step (Protocol 2) is highly sensitive to moisture. D-ribose, DMF, and glassware must be thoroughly dried. NaH is highly reactive with water and should be handled under a nitrogen or argon atmosphere.

-

Reaction Monitoring: Thin-Layer Chromatography (TLC) is essential for monitoring the progress of each step. For example, in the benzylation step, a complete reaction is indicated by the disappearance of the polar starting material and the appearance of a single, less polar product spot.

-

Purification: Benzylated compounds can be challenging to purify. Using a gradient elution in column chromatography is recommended for optimal separation. Residual benzyl alcohol from the benzylation step can be removed by co-evaporation with toluene under high vacuum.

-

Incomplete Hydrolysis: If the anomeric deprotection (Protocol 3) is incomplete, the unreacted starting material can be separated from the more polar hemiacetal product during the work-up or by chromatography. If the reaction is pushed too long or the acid is too concentrated, debenzylation may occur, leading to complex product mixtures.

Part 5: Conclusion

The synthesis of this compound from D-ribose is a well-established and reliable process that provides access to a crucial building block for medicinal chemistry. The four-step sequence of glycosylation, benzylation, hydrolysis, and acetylation represents a logical and efficient strategy for navigating the challenges of carbohydrate chemistry. By understanding the mechanistic underpinnings of each step and adhering to rigorous experimental technique, researchers can reproducibly synthesize this valuable glycosyl donor, paving the way for the discovery and development of novel nucleoside-based therapeutics.

References

-

Wikipedia. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. [Link]

-

TutorChase. Why are protecting groups used in carbohydrate synthesis?. [Link]

-

MDPI. Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. [Link]

-

ACS Publications. Protecting Groups in Carbohydrate Chemistry. Journal of Chemical Education. [Link]

-

National Institutes of Health (NIH). Selective anomeric acetylation of unprotected sugars in water. [Link]

-

ResearchGate. Glycosyl donors for synthesis of O-glycosides and nucleosides Prior art.... [Link]

-

National Institutes of Health (NIH). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. [Link]

-

Royal Society of Chemistry. Protecting group free synthesis of glycosyl thiols from reducing sugars in water; application to the production of N-glycan glycoconjugates. [Link]

-

Wiley-VCH. 1 Protecting Group Strategies in Carbohydrate Chemistry. [Link]

-

ACS Publications. Glycosylation of Nucleosides. The Journal of Organic Chemistry. [Link]

-

ResearchGate. How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose?. [Link]

-

Thieme. A Simplified, One-Pot Preparation of Acetobromosugars from Reducing Sugars. [Link]

-

National Institutes of Health (NIH). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. [Link]

-

PubMed Central. Direct and efficient synthesis of nucleosides through the ortho-(tert-butylethynyl)phenyl thioglycosides (BEPTs) protocol. [Link]

-

National Center for Biotechnology Information (NCBI). Glycosyl donor preparation - Glycoscience Protocols. [Link]

-

Who we serve. Recent Progress in the Synthesis and Glycosylation of Rare Sugars. [Link]

-

NIST. Sugar acetates, acetylglycosyl halides and orthoacetates in relation to the Walden inversion. [Link]

-

ResearchGate. Synthetic Study of 1, 2, 3-Tri-O-Acetyl-5-Deoxy-D-Ribofuranose. [Link]

-

ACS Publications. An efficient synthesis of partially protected .alpha.-D-ribofuranosides from D-ribose by way of a unique selective debenzylation reaction. [Link]

-

ResearchGate. Synthesis of 2,3-O-benzyl-ribose and xylose and their equilibration. [Link]

- Google Patents. Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.

-

CD BioGlyco. This compound, Purity ≥95%. [Link]

-

ResearchGate. Selective Removal of Benzyl Carbonate Used as a Protecting Group in Carbohydrate Chemistry. [Link]

- Google Patents.

-

National Institutes of Health (NIH). 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose - PubChem. [Link]

-

ACS Publications. Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. [Link]

-

National Institutes of Health (NIH). This compound - PubChem. [Link]

-

PubMed. Synthesis of l-Deoxyribonucleosides from d-Ribose. [Link]

-

National Institutes of Health (NIH). Straightforward Synthesis of the Poly(ADP-ribose) Branched Core Structure. [Link]

-

ResearchGate. A convenient preparation of 1,2,3-tri-O-acetyl-β-D-ribofuranose by enzymatic regioselective 5-O-deacetylation of the peracetylated ribofuranose. [Link]

-

ResearchGate. Diastereoselective functionalization of D-ribose by transient protection. [Link]

-

Madridge Publishers. The Synthesis of Ribose and Nucleoside Derivatives. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct and efficient synthesis of nucleosides through the ortho-(tert-butylethynyl)phenyl thioglycosides (BEPTs) protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tutorchase.com [tutorchase.com]

- 8. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. application.wiley-vch.de [application.wiley-vch.de]

An In-Depth Technical Guide to 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose is a pivotal intermediate in the synthesis of a wide array of nucleoside analogues, which are fundamental components in the development of antiviral and anticancer therapeutics. The strategic placement of benzyl ethers as protecting groups on the hydroxyl moieties of the D-ribofuranose core, coupled with an acetate group at the anomeric position, renders this molecule a versatile building block for complex organic syntheses. This guide provides a comprehensive overview of its physical and chemical properties, supported by insights into the rationale behind its molecular design and application in synthetic chemistry.

Molecular Structure and Properties

The foundational characteristics of this compound are summarized below, providing a snapshot of its key physical and chemical identifiers.

| Property | Value | Source(s) |

| Molecular Formula | C₂₈H₃₀O₆ | [1] |

| Molecular Weight | 462.53 g/mol | [1] |

| CAS Number | 58381-23-0 (D-ribofuranose); 91110-24-6 (β-D-ribofuranose) | [1][2] |

| Appearance | Colorless syrup to white solid | [3] |

| Solubility | Soluble in dichloromethane (DCM), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethyl acetate (EtOAc), and methanol (MeOH) | [3][4] |

Chemical Synthesis and Purification: A Methodological Overview

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound from D-ribose.

Step-by-Step Experimental Protocol (Illustrative)

The following protocol is an illustrative representation based on analogous syntheses of protected ribofuranose derivatives.

-

Formation of Methyl Ribofuranoside:

-

D-ribose is treated with methanol in the presence of an acid catalyst (e.g., HCl or a strong acidic resin) to predominantly form the methyl furanoside. This initial step protects the anomeric hydroxyl group as a methyl glycoside.

-

-

Benzylation of Hydroxyl Groups:

-

The methyl ribofuranoside is dissolved in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

-

A strong base, such as sodium hydride (NaH), is added to deprotonate the free hydroxyl groups at the C2, C3, and C5 positions.

-

Benzyl bromide (BnBr) is then added to the reaction mixture, leading to the formation of benzyl ethers at these positions. The reaction is typically stirred for several hours at room temperature or with gentle heating.

-

-

Selective Deprotection of the Anomeric Position:

-

The methyl glycoside at the anomeric position is selectively cleaved under acidic conditions, for example, using aqueous acetic acid or a dilute mineral acid, to yield 2,3,5-tri-O-benzyl-D-ribofuranose. This step is crucial to free up the anomeric hydroxyl for subsequent acetylation.

-

-

Anomeric Acetylation:

-

The resulting 2,3,5-tri-O-benzyl-D-ribofuranose is dissolved in a mixture of acetic anhydride and pyridine.

-

The reaction is typically carried out at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature to facilitate the selective acetylation of the anomeric hydroxyl group.

-

Purification by Silica Gel Chromatography

Purification of the final product is generally achieved using silica gel column chromatography.[5][6]

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes is a common choice for eluting protected sugars. The optimal solvent system would be determined by thin-layer chromatography (TLC) analysis.

-

Detection: Fractions can be monitored by TLC with visualization under UV light (due to the benzyl groups) and/or by staining with a suitable agent such as potassium permanganate or a sulfuric acid-anisaldehyde solution.

The Rationale Behind the Protecting Groups

The choice of protecting groups in the synthesis of this compound is a strategic decision rooted in the principles of modern organic synthesis.

The Role of Benzyl Ethers

Benzyl (Bn) ethers are widely employed for the protection of hydroxyl groups due to several key advantages:

-

Stability: Benzyl ethers are exceptionally stable across a broad spectrum of reaction conditions, including strongly basic and moderately acidic environments.[7] This robustness is essential for multi-step syntheses where various reagents are employed.

-

Orthogonality: The stability of benzyl ethers to conditions that cleave other common protecting groups (e.g., silyl ethers, acetals) allows for selective deprotection strategies.

-

Mild Cleavage Conditions: The primary method for the removal of benzyl ethers is catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst). This method is highly efficient and proceeds under neutral and mild conditions, which helps to preserve other sensitive functional groups within the molecule.

The Significance of the Anomeric Acetate

The acetate group at the anomeric position serves as a good leaving group in glycosylation reactions. Its presence is critical for the subsequent coupling of the ribofuranose unit with nucleobases to form nucleosides. The mechanism of this reaction often proceeds through the formation of an oxocarbenium ion intermediate, which is then attacked by the nucleobase.

Spectroscopic Characterization

¹H NMR Spectroscopy

-

Aromatic Protons: A complex multiplet in the range of δ 7.2-7.4 ppm corresponding to the protons of the three benzyl groups.

-

Anomeric Proton (H-1): A distinct signal, likely a doublet, in the downfield region (around δ 6.0-6.5 ppm), with a small coupling constant characteristic of a furanose ring.

-

Ribose Ring Protons (H-2, H-3, H-4, H-5): A series of multiplets in the region of δ 3.5-4.5 ppm.

-

Benzyl CH₂ Protons: Several doublets or multiplets between δ 4.5-5.0 ppm.

-

Acetyl Methyl Protons: A sharp singlet at approximately δ 2.0-2.2 ppm.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (Acetate): A signal in the downfield region, typically around δ 170 ppm.

-

Aromatic Carbons: A cluster of signals between δ 127-138 ppm.

-

Anomeric Carbon (C-1): A signal in the range of δ 95-105 ppm.

-

Ribose Ring Carbons (C-2, C-3, C-4, C-5): Signals typically found between δ 60-85 ppm.

-

Benzyl CH₂ Carbons: Signals around δ 70-75 ppm.

-

Acetyl Methyl Carbon: A signal in the upfield region, around δ 21 ppm.

Mass Spectrometry

In a mass spectrum, one would expect to observe the molecular ion peak (or adducts such as [M+Na]⁺ or [M+H]⁺) corresponding to the molecular weight of 462.53 g/mol . Fragmentation patterns would likely involve the loss of the acetate group, benzyl groups, and cleavage of the ribofuranose ring.

Applications in Drug Development

The primary and most significant application of this compound is as a key glycosyl donor in the synthesis of modified nucleosides.[8] These synthetic nucleosides are the building blocks for a vast number of antiviral and anticancer drugs. The protected ribofuranose allows for the controlled and stereoselective formation of the glycosidic bond with a variety of purine and pyrimidine bases.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C28H30O6 | CID 14131030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzyl Esters [organic-chemistry.org]

- 4. This compound, Purity ≥95% - CD BioGlyco [bioglyco.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. teledyneisco.com [teledyneisco.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose: A Technical Guide for Advanced Chemical Synthesis

Introduction

In the landscape of modern medicinal chemistry and drug development, the synthesis of nucleoside analogues stands as a cornerstone for creating novel antiviral and antineoplastic therapeutics.[1][2] These synthetic nucleosides often function by mimicking natural building blocks of DNA and RNA, thereby interrupting viral replication or cancer cell proliferation.[1][3] A critical component in the assembly of these complex molecules is the carbohydrate core, which must be appropriately protected to direct the desired chemical transformations. 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose is a key protected ribose derivative that serves as a pivotal intermediate in this field.[4] The benzyl groups provide robust protection for the hydroxyls at the 2, 3, and 5 positions, while the acetyl group at the anomeric (C1) position acts as a good leaving group for subsequent glycosylation reactions. This guide provides an in-depth technical overview of its properties, synthesis, characterization, and applications for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Understanding the fundamental properties of this compound is essential for its effective use in synthesis. The compound is a colorless syrup or solid, soluble in various organic solvents like dichloromethane (DCM), dimethylformamide (DMF), and ethyl acetate (EtOAc).[4][5]

| Property | Value | Source(s) |

| Molecular Formula | C28H30O6 | [6][7] |

| Molecular Weight | 462.5 g/mol | [4][6] |

| CAS Number | 58381-23-0 | [5][6] |

| Appearance | Colourless Syrup or Solid/Powder | [4][5] |

| Purity | Typically ≥95-98% | [4][5] |

| Storage | 0 to 8 °C | [5] |

The Chemistry of Synthesis and Purification

The preparation of this compound from D-ribose is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The general strategy involves the protection of the hydroxyl groups followed by acetylation of the anomeric position.

Synthesis Pathway Explained

The synthesis begins with the protection of the 2, 3, and 5 hydroxyl groups of D-ribose using benzyl bromide (BnBr) in the presence of a base, such as sodium hydride (NaH). This step is crucial as the benzyl ethers formed are stable under a wide range of reaction conditions, yet can be removed later by hydrogenolysis. The final step is the specific acetylation of the anomeric hydroxyl group using acetic anhydride with a catalyst. The choice of benzyl protection is strategic; it lacks the acyl migration issues seen with benzoyl-protected ribosides and offers different deprotection orthogonality.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

Step 1: Benzylation of D-Ribose

-

Suspend D-ribose in a suitable solvent like DMF.

-

Cool the mixture in an ice bath (0 °C).

-

Add a strong base, such as sodium hydride (NaH), portion-wise. Rationale: The strong base deprotonates the hydroxyl groups, making them nucleophilic.

-

Add benzyl bromide (BnBr) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully with methanol and then water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. This yields 2,3,5-Tri-O-benzyl-D-ribofuranose.[5]

Step 2: Anomeric Acetylation

-

Dissolve the crude 2,3,5-Tri-O-benzyl-D-ribofuranose from Step 1 in a mixture of acetic anhydride and pyridine. Rationale: Pyridine acts as a catalyst and a base to neutralize the acetic acid byproduct.

-

Stir the reaction at room temperature for several hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Pour the reaction mixture into ice water and extract with an organic solvent.

-

Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over sodium sulfate and concentrate in vacuo.

Purification Workflow

Purification is typically achieved using column chromatography on silica gel. A gradient of ethyl acetate in hexanes is commonly employed to separate the desired product from residual reagents and byproducts.

Caption: General workflow for the synthesis and purification of this compound.

Analytical Characterization

Confirmation of the structure and purity of the final product is paramount. Standard analytical techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are used to confirm the chemical structure. The proton NMR spectrum will show characteristic signals for the acetyl methyl group, the benzyl methylene protons, the aromatic protons, and the protons on the ribofuranose ring. The coupling constants between the ring protons help to confirm the stereochemistry.

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound (462.5 g/mol ).[4][6] Techniques like Electrospray Ionization (ESI) will typically show the molecule as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺.

Core Applications in Drug Development

The primary application of this compound is as a glycosyl donor for the synthesis of nucleosides.[4] The protected ribose unit is coupled with a variety of nucleobases (purines and pyrimidines) to form the crucial glycosidic bond.

The Vorbrüggen Glycosylation

The most common method for this coupling is the Vorbrüggen glycosylation.[8] In this reaction, a silylated nucleobase is activated by a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf), which then reacts with the acetylated ribose derivative. The acetyl group at the anomeric position is displaced by the nucleobase, predominantly forming the desired β-anomer due to the neighboring group participation of the C2-protecting group.

Caption: Schematic of the Vorbrüggen glycosylation using the title compound to synthesize a nucleoside analogue.

Significance in Therapeutics

The ability to synthesize modified nucleosides is fundamental to the development of antiviral drugs (like Remdesivir) and anticancer agents (like Gemcitabine).[1][9][10] By modifying the ribose sugar or the nucleobase, scientists can create molecules that selectively target viral enzymes or are preferentially incorporated into the DNA of rapidly dividing cancer cells, leading to chain termination and cell death.[9][11] The use of protected ribose precursors like this compound provides the necessary chemical control to build these complex and life-saving molecules.

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for innovation in pharmaceutical sciences. Its well-defined physicochemical properties, established synthetic routes, and critical role as a glycosyl donor make it an indispensable component in the synthesis of modified nucleosides. For researchers in drug development, a thorough understanding of this compound's chemistry and application provides a reliable pathway to construct novel therapeutic agents to combat a range of diseases.

References

-

Madridge Publishers. The Synthesis of Ribose and Nucleoside Derivatives. Available from: [Link]

- Google Patents. CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.

-

National Center for Biotechnology Information. 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. PubChem Compound Summary for CID 10929242. Available from: [Link]

-

Wikipedia. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Available from: [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 14131030. Available from: [Link]

-

ResearchGate. Synthesis of 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D- ribofuranose. Available from: [Link]

-

CD BioGlyco. This compound, Purity ≥95%. Available from: [Link]

-

National Center for Biotechnology Information. The Role of Ribose Modifications on the Structural Stability of Nucleotide Analogues with α-Thiotriphosphate at the Active Site of SARS-CoV-2 RdRp. PubMed. Available from: [Link]

-

ResearchGate. How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose ?. Available from: [Link]

-

ACS Publications. Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. Available from: [Link]

-

bioRxiv. The Role of Ribose Modifications on the Structural Stability of Nucleotide Analogs with α-thiotriphosphate at the Active. Available from: [Link]

-

Scripps Research. Study shows how ribose may have become the sugar of choice for RNA development. Available from: [Link]

-

National Center for Biotechnology Information. D-ribose: Potential clinical applications in congestive heart failure and diabetes, and its complications (Review). PubMed Central. Available from: [Link]

-

LookChem. The Strategic Importance of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in Drug Synthesis. Available from: [Link]

-

National Center for Biotechnology Information. 1,2,3-Tri-O-acetyl-5-deoxy-d-ribofuranose. PubMed Central. Available from: [Link]

-

ResearchGate. A convenient preparation of 1,2,3-tri-O-acetyl-β-D-ribofuranose by enzymatic regioselective 5-O-deacetylation of the peracetylated ribofuranose. Available from: [Link]

Sources

- 1. madridge.org [madridge.org]

- 2. nbinno.com [nbinno.com]

- 3. CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Google Patents [patents.google.com]

- 4. This compound, Purity ≥95% - CD BioGlyco [bioglyco.com]

- 5. synthose.com [synthose.com]

- 6. This compound | C28H30O6 | CID 14131030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. s3.amazonaws.com [s3.amazonaws.com]

- 10. 1,2,3-Tri-O-acetyl-5-deoxy-d-ribofuranose - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of Ribose Modifications on the Structural Stability of Nucleotide Analogues with α-Thiotriphosphate at the Active Site of SARS-CoV-2 RdRp - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of Benzyl Protecting Groups in Ribofuranose Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hydroxyl groups of carbohydrates, particularly ribofuranose, present a formidable challenge in synthetic organic chemistry due to their similar reactivity. The strategic use of protecting groups is paramount to achieving regioselectivity and stereocontrol in the synthesis of complex carbohydrates and nucleoside analogues. Among the arsenal of protecting groups, the benzyl ether stands out for its robustness and versatility. This guide provides a comprehensive exploration of the role of benzyl protecting groups in ribofuranose chemistry, detailing their introduction, stability, and cleavage. We will delve into the mechanistic underpinnings of benzylation and debenzylation reactions, provide field-proven experimental protocols, and discuss the influence of benzyl groups on the reactivity and conformational behavior of the ribofuranose ring. This document is intended to serve as a technical resource for researchers engaged in the synthesis of biologically significant molecules derived from ribofuranose.

Introduction: The Indispensable Role of Protecting Groups in Carbohydrate Synthesis

Carbohydrates are polyhydroxylated compounds, and the subtle differences in the reactivity of their hydroxyl groups make selective functionalization a significant synthetic hurdle.[1] Protecting groups are temporary modifications of functional groups that prevent them from reacting under specific conditions, thereby enabling chemists to direct reactions to desired positions.[1] In the realm of ribofuranose chemistry, this control is critical for the synthesis of nucleosides, nucleotides, and other glycoconjugates with defined stereochemistry.[2][3]

The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removed under mild conditions that do not affect other functional groups in the molecule.[4] Benzyl ethers have emerged as one of the most widely used "permanent" protecting groups in carbohydrate chemistry due to their exceptional stability under both acidic and basic conditions.[5][6] This stability allows for a broad range of subsequent chemical transformations to be performed on the protected ribofuranose scaffold.

This guide will focus specifically on the application of benzyl protecting groups in the context of ribofuranose chemistry, a furanose sugar that is a cornerstone of numerous biologically vital molecules, most notably RNA.

The Benzyl Ether: A Robust Shield for Ribofuranose Hydroxyls

The benzyl (Bn) group is introduced to a hydroxyl moiety to form a benzyl ether. This transformation is most commonly achieved via a Williamson ether synthesis, an SN2 reaction between an alkoxide and a benzyl halide, such as benzyl bromide or benzyl chloride.[7][8]

Key Advantages of Benzyl Ethers in Ribofuranose Chemistry:

-

Broad Stability: Benzyl ethers are resistant to a wide array of reagents and reaction conditions, including strongly acidic and basic media, many oxidizing and reducing agents, and various glycosylation conditions.[5][9] This robustness is crucial when multi-step synthetic sequences are required.

-

Mild Removal: Despite their stability, benzyl ethers can be cleaved under relatively mild conditions, most commonly through catalytic hydrogenation.[10][11] This orthogonality allows for selective deprotection in the presence of other protecting groups.

-

Non-participating Nature: Benzyl ethers are considered "non-participating" groups, meaning they do not directly influence the stereochemical outcome of glycosylation reactions at the anomeric center through neighboring group participation. This can be advantageous when the formation of a specific anomer is desired through other means of stereocontrol.[2]

Considerations and Potential Drawbacks:

While benzyl groups are highly effective, their application is not without considerations. The conditions required for their removal, particularly catalytic hydrogenation, can be incompatible with other functional groups that are also susceptible to reduction, such as alkenes, alkynes, and some nitrogen-containing functionalities.[12] Furthermore, achieving regioselective benzylation of the multiple hydroxyl groups on a ribofuranose ring can be challenging and often requires multi-step protection/deprotection strategies.[13][14]

Methodologies for the Introduction of Benzyl Groups

The primary method for the formation of benzyl ethers is the Williamson ether synthesis. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.

Standard Benzylation Protocol (Williamson Ether Synthesis):

This protocol describes a general procedure for the benzylation of a hydroxyl group on a ribofuranose derivative.

Reagents:

-

Ribofuranose derivative

-

Sodium hydride (NaH) or other suitable base (e.g., potassium hydride, silver oxide)

-

Benzyl bromide (BnBr) or benzyl chloride (BnCl)

-

Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent

Procedure:

-

Dissolve the ribofuranose derivative in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (typically 1.1-1.5 equivalents per hydroxyl group) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases, to form the alkoxide.

-

Add benzyl bromide (typically 1.1-1.5 equivalents per hydroxyl group) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of an anhydrous solvent and an inert atmosphere is crucial as sodium hydride reacts violently with water.

-

Strong Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl groups to form the corresponding alkoxides, which are potent nucleophiles.[15]

-

Polar Aprotic Solvent: DMF is an excellent solvent for this reaction as it dissolves the carbohydrate derivative and the reagents, and it promotes SN2 reactions.[7]

-

Excess Reagents: A slight excess of the base and benzylating agent is often used to ensure complete reaction.

Alternative Benzylation Methods:

For substrates that are sensitive to strongly basic conditions, alternative methods for benzylation have been developed. For instance, using a milder base like silver oxide (Ag₂O) can allow for more selective protection of one hydroxyl group in the presence of others.[15] For acid-sensitive substrates, benzyl trichloroacetimidate can be employed under acidic conditions.[15]

The Art of Removal: Debenzylation Strategies

The cleavage of the robust benzyl ether is a critical step in the final stages of a synthetic sequence. Several methods are available, with catalytic hydrogenation being the most prevalent.

Catalytic Hydrogenation: The Workhorse of Debenzylation

Catalytic hydrogenation involves the reaction of the benzyl ether with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[10][16] This method is highly efficient and generally provides clean reactions with toluene as the primary byproduct.[11]

4.1.1. Direct Hydrogenation Protocol:

Reagents:

-

Benzyl-protected ribofuranose derivative

-

10% Palladium on carbon (Pd/C)

-

Solvent (e.g., ethanol, methanol, ethyl acetate, tetrahydrofuran)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve the benzyl-protected compound in a suitable solvent in a flask equipped with a stir bar.

-

Carefully add the Pd/C catalyst (typically 10-20% by weight of the substrate).

-

Flush the flask with hydrogen gas (using a balloon or a hydrogenation apparatus) and maintain a positive pressure of hydrogen.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the deprotected product.

4.1.2. Catalytic Transfer Hydrogenation (CTH): A Safer Alternative

Catalytic Transfer Hydrogenation (CTH) offers a safer and more convenient alternative to using flammable hydrogen gas under pressure.[17] In CTH, a hydrogen donor molecule generates hydrogen in situ.[17] Common hydrogen donors include ammonium formate, formic acid, and triethylsilane.[17][18][19]

Key Advantages of CTH: [17]

-

Safety: Avoids the handling of high-pressure hydrogen gas.

-

Mild Conditions: Reactions are often performed at room temperature and atmospheric pressure.

-

Selectivity: Can offer improved selectivity in some cases.

-

Simple Setup: Does not require specialized high-pressure equipment.

4.1.3. CTH Protocol using Ammonium Formate:

Reagents:

-

Benzyl-protected ribofuranose derivative

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate

-

Methanol or ethanol

Procedure:

-

Dissolve the benzyl-protected compound in methanol or ethanol.

-

Add the Pd/C catalyst.

-

Add ammonium formate (typically 3-5 equivalents per benzyl group) to the mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

-

Monitor the reaction by TLC.

-

Work-up the reaction as described for direct hydrogenation.[17]

Dissolving Metal Reduction (Birch Reduction)

For sterically hindered benzyl groups or in cases where catalytic hydrogenation is not effective, dissolving metal reduction using sodium in liquid ammonia can be employed.[12][20] This method is particularly useful for removing stubborn benzyl groups.[20] However, it is a powerful reducing system and may not be compatible with other functional groups.[21]

Oxidative Cleavage

In certain instances, oxidative methods can be used to remove benzyl groups. For example, treatment with ozone can oxidatively cleave benzyl ethers to yield benzoates, which can then be hydrolyzed under basic conditions.[9][15] Another method involves the use of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), particularly for the cleavage of p-methoxybenzyl (PMB) ethers, which are more electron-rich and thus more susceptible to oxidation.[15]

Lewis Acid-Mediated Debenzylation

Certain Lewis acids, such as tin(IV) chloride (SnCl₄) and titanium(IV) chloride (TiCl₄), can effect the regioselective de-O-benzylation of poly-O-benzylated monosaccharides.[22][23] This method's selectivity is often dependent on the formation of chelate complexes with appropriately positioned functional groups.[23]

Regioselectivity in the Benzylation of Ribofuranose

The ribofuranose molecule presents three secondary hydroxyl groups at the C2, C3, and C5 positions, and in the case of a glycoside, the anomeric hydroxyl at C1 is replaced by another group. The relative reactivity of these hydroxyls can be exploited to achieve some degree of regioselectivity. Generally, the primary hydroxyl at C5 is the most reactive towards SN2 reactions due to less steric hindrance. The reactivity of the secondary hydroxyls at C2 and C3 can be influenced by various factors, including the stereochemistry at the anomeric center and the presence of other protecting groups.

Achieving selective protection of a single secondary hydroxyl group often requires more sophisticated strategies, such as:

-

Temporary Protection: Using a temporary protecting group to block the more reactive hydroxyls, followed by benzylation of the remaining free hydroxyl, and subsequent removal of the temporary group.

-

Stannylene Acetal Chemistry: The use of dibutyltin oxide to form a stannylene acetal between two vicinal hydroxyls can activate one of them for selective benzylation.

-

Enzymatic Methods: Biocatalysis can offer exquisite regioselectivity that is difficult to achieve through traditional chemical methods.

A notable application in ribofuranose chemistry is the synthesis of methyl 3,5-di-O-benzyl-α-D-ribofuranoside, a versatile precursor for 2'-C-branched ribonucleosides.[24] This is often achieved by perbenzylation followed by selective debenzylation at the 2-position.

The Influence of Benzyl Groups on Reactivity and Conformation

The presence of bulky benzyl groups on the ribofuranose ring can significantly influence its conformation and the reactivity of neighboring functional groups. The steric bulk of the benzyl groups can direct incoming reagents to the less hindered face of the molecule, thereby influencing the stereochemical outcome of reactions.

In glycosylation reactions, the protecting groups on the glycosyl donor play a crucial role in determining the stereoselectivity of the newly formed glycosidic bond.[2] While benzyl groups are non-participating, their steric and electronic effects can still impact the transition state of the glycosylation reaction, thus influencing the anomeric ratio of the product.[2]

Application of Benzyl-Protected Ribofuranosides in Nucleoside Synthesis

Benzyl-protected ribofuranosides are invaluable intermediates in the synthesis of a wide range of nucleoside analogues, which are important therapeutic agents.[25] The synthesis of nucleosides typically involves the coupling of a protected ribose derivative with a heterocyclic base.[3][26] The stability of the benzyl ethers allows for the necessary chemical manipulations to activate the anomeric center for glycosylation and to perform the coupling reaction without affecting the hydroxyl groups.

A common strategy involves the preparation of a 2,3,5-tri-O-benzyl-D-ribofuranosyl halide or acetate, which can then be coupled with a silylated nucleobase in a Vorbrüggen glycosylation reaction.[3][27] Following the successful formation of the nucleoside, the benzyl groups are typically removed in one of the final steps of the synthesis via catalytic hydrogenation.[28]

Data Presentation

Table 1: Comparison of Common Debenzylation Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Direct Catalytic Hydrogenation | H₂, Pd/C | Room temp, atmospheric or elevated pressure | Clean reaction, high yields, well-established[10][11] | Requires handling of flammable H₂ gas, may reduce other functional groups[12] |

| Catalytic Transfer Hydrogenation (CTH) | Pd/C, H-donor (e.g., NH₄HCO₂, HCOOH, Et₃SiH) | Room temp or gentle heating | No H₂ gas required, often faster, mild conditions[17][29] | Byproducts from H-donor, donor selection is crucial |

| Dissolving Metal Reduction | Na, liquid NH₃ | -78 °C to -33 °C | Effective for sterically hindered groups[12][20] | Harsh conditions, not compatible with many functional groups[21] |

| Oxidative Cleavage | O₃; or DDQ | Varies | Alternative to reduction | Can affect other sensitive groups, may require multiple steps[9][15] |

| Lewis Acid-Mediated Cleavage | SnCl₄, TiCl₄ | Varies | Can be regioselective[22][23] | Stoichiometric amounts of Lewis acid often required, sensitive to moisture |

Experimental Protocols & Visualizations

Experimental Workflow: Synthesis of a Nucleoside Analogue using a Benzyl-Protected Ribofuranoside

Caption: A generalized workflow for the synthesis of a nucleoside analogue.

Logical Relationship: Choosing a Debenzylation Method

Caption: Decision tree for selecting an appropriate debenzylation method.

Conclusion

Benzyl protecting groups are a cornerstone of modern synthetic carbohydrate chemistry, and their strategic application in the manipulation of ribofuranose is indispensable for the construction of complex, biologically active molecules. Their inherent stability, coupled with the reliability of their removal, provides chemists with a powerful tool to navigate the intricate landscape of polyhydroxylated systems. A thorough understanding of the principles and methodologies governing the use of benzyl ethers, as outlined in this guide, is essential for any researcher aiming to synthesize novel ribofuranose-containing compounds. Future developments in this field will likely focus on even milder and more selective methods for the introduction and removal of benzyl and other protecting groups, further enhancing the efficiency and scope of carbohydrate synthesis.

References

-

Mandal, P. K., & McMurray, J. S. (2007). In situ generation of molecular hydrogen by addition of triethylsilane to palladium on charcoal. The Journal of Organic Chemistry, 72(17), 6599–6601. [Link]

-

Mandal, D., & Misra, A. K. (2012). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 8, 1143–1148. [Link]

-

Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J.-P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123–1125. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

-

Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Angewandte Chemie International Edition, 48(11), 1900–1934. [Link]

-

Boltje, T. J., Buskas, T., & Boons, G.-J. (2009). Protecting Group Strategies in Carbohydrate Chemistry. In Carbohydrate Chemistry: Proven Synthetic Methods, Volume 1. Wiley-VCH. [Link]

-

J&K Scientific LLC. (n.d.). Benzyl Protection of Alcohols. Retrieved from [Link]

-

Vasella, A. (1998). Protecting Groups in Carbohydrate Chemistry. Journal of Chemical Education, 75(4), 454. [Link]

-

Demchenko, A. V., & Wolfert, M. A. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry, 17(21), 5236–5254. [Link]

-

Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76–77. [Link]

-

Jicsinszky, L., & Fenyvesi, É. (2003). Catalytic transfer hydrogenation of sugar derivatives. ResearchGate. [Link]

-

University of Southampton. (n.d.). Technique 15: Reactions in liquid ammonia: sodio-alkyne additions. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Benzyl Deprotection of Alcohols. Retrieved from [Link]

-

Kováč, P., & Palovčík, R. (1972). Detritylation of carbohydrate derivatives with sodium in liquid ammonia. ResearchGate. [Link]

-

Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

-

Organic Chemistry. (2022, January 31). Adding Benzyl Protecting Group Mechanism | Organic Chemistry [Video]. YouTube. [Link]

-

ResearchGate. (2014, October 18). How can one remove a benzyl group from benzylated sugar?[Link]

-

Gordon, P. M., Fong, R., Deb, S., Li, N.-S., Schwans, J. P., Ye, J.-D., & Piccirilli, J. A. (2004). Efficient Synthesis of Methyl 3,5-Di-O-benzyl-α-D-ribofuranoside and Application to the Synthesis of 2′-C-β-Alkoxymethyluridines. The Journal of Organic Chemistry, 69(10), 3653–3656. [Link]

-

Mikhailov, S. N., Efimtseva, E. V., & Fomitcheva, M. V. (2000). Synthesis of 2'-O-β-D-ribofuranosyl nucleosides. B = Ura, Thy, Cyt Bz, Ade Bz, Gua N-iBu, Hyp. ResearchGate. [Link]

-

Wikipedia. (n.d.). Synthesis of nucleosides. Retrieved from [Link]

-

Hori, H., Nishida, Y., Ohrui, H., & Meguro, H. (1989). Regioselective de-O-benzylation with Lewis acids. The Journal of Organic Chemistry, 54(6), 1346–1353. [Link]

-

ResearchGate. (n.d.). Efficient Synthesis of Methyl 3,5-Di- O -benzyl-α- d -ribofuranoside and Application to the Synthesis of 2'- C -β-Alkoxymethyluridines. Retrieved from [Link]

-

Madridge Publishers. (n.d.). The Synthesis of Ribose and Nucleoside Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). EP1260516A1 - Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof.

-

TutorChase. (n.d.). Why are protecting groups used in carbohydrate synthesis? Retrieved from [Link]

-

YouTube. (2020, April 9). Carbohydrate Chemistry Part 3. Protecting Groups [Video]. [Link]

-

Fletcher, H. G., & Ness, R. K. (1956). Synthesis with partially benzylated sugars. XI. Synthesis of the anomeric 5,6-dimethyl-1-D-ribofuranosylbenz-imidazoles (ribazoles). Comparison of the condensation of 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide and 2,3,5-O benzyl-D-ribofuranosyl. Journal of the American Chemical Society, 78(19), 4985–4989. [Link]

-

Muskat, I. E. (1934). Reactions of Carbohydrates in Liquid Ammonia: Preliminary Paper. Journal of the American Chemical Society, 56(3), 693–695. [Link]

-

University of California, Davis. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

-

Dong, H., Pei, Z., & Ramapanicker, R. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry, 15, 937–960. [Link]

-

Alchemyst. (n.d.). PROTECTING GROUPS & CARBOHYDRATES NOTES. Retrieved from [Link]

-

Martin, O. R., Kurz, K. G., & Rao, S. P. (1987). An efficient synthesis of partially protected α-D-ribofuranosides from D-ribose by way of a unique selective debenzylation reaction. ResearchGate. [Link]

-

Dong, H., & Ning, J. (2017). Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase. Molecules, 22(12), 2149. [Link]

-

Kiso, Y., Satomi, M., Ukawa, K., & Akita, T. (1981). Reexamination of sodium-liquid ammonia reduction in the peptide chemistry. Journal of the Chemical Society, Chemical Communications, (20), 1063–1064. [Link]

-

Casati, S., Mingione, A., & Ciuffreda, P. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. Molecules, 26(21), 6462. [Link]

-

Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]

-

Wikipedia. (n.d.). Benzyl group. Retrieved from [Link]

-

Reist, E. J., Bartuska, V. J., & Goodman, L. (1964). Sodium—Liquid Ammonia Debenzylations in Nucleoside Synthesis1. The Journal of Organic Chemistry, 29(11), 3421–3422. [Link]

Sources

- 1. tutorchase.com [tutorchase.com]

- 2. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 4. alchemyst.co.uk [alchemyst.co.uk]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. jk-sci.com [jk-sci.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Benzyl Ethers [organic-chemistry.org]

- 16. jk-sci.com [jk-sci.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 20. m.youtube.com [m.youtube.com]

- 21. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. madridge.org [madridge.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Stability and Storage of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose is a pivotal intermediate in the synthesis of various nucleosides and nucleotides, which are fundamental components in the development of antiviral and anticancer therapeutics.[1][2] Its unique structure, featuring a labile anomeric acetyl group and robust benzyl ether protecting groups, allows for strategic chemical manipulations in complex synthetic pathways. The purity and stability of this compound are paramount to ensure the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. This guide provides an in-depth analysis of the stability profile of this compound, recommended storage conditions, and protocols for assessing its integrity over time.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 58381-23-0 | [3][4] |

| Molecular Formula | C₂₈H₃₀O₆ | [3][4] |

| Molecular Weight | 462.53 g/mol | [4] |